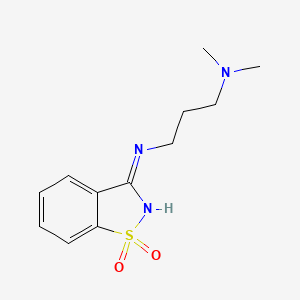![molecular formula C26H29N3O2 B12495730 2-(1-benzyl-2-methyl-1H-indol-3-yl)-N'-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]acetohydrazide](/img/structure/B12495730.png)
2-(1-benzyl-2-methyl-1H-indol-3-yl)-N'-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-benzyl-2-methylindol-3-yl)-N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)acetohydrazide is a synthetic organic compound that belongs to the class of indole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-2-methylindol-3-yl)-N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)acetohydrazide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Benzylation and Methylation: The indole core is then benzylated and methylated using appropriate reagents such as benzyl chloride and methyl iodide.
Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the indole derivative with hydrazine hydrate.
Cyclohexenone Derivative Addition: Finally, the cyclohexenone derivative is added to the hydrazide under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the cyclohexenone moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Substitution reactions may involve the benzyl or methyl groups, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce alcohol derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, indole derivatives can interact with enzymes, receptors, and other proteins, modulating their activity. The acetohydrazide moiety may also play a role in binding to specific sites on target molecules.
相似化合物的比较
Similar Compounds
- 2-(1-benzylindol-3-yl)acetohydrazide
- 2-(2-methylindol-3-yl)acetohydrazide
- N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)acetohydrazide
Uniqueness
2-(1-benzyl-2-methylindol-3-yl)-N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)acetohydrazide is unique due to the combination of the indole core with the cyclohexenone derivative, which may confer distinct biological and chemical properties compared to other similar compounds.
属性
分子式 |
C26H29N3O2 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC 名称 |
2-(1-benzyl-2-methylindol-3-yl)-N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)acetohydrazide |
InChI |
InChI=1S/C26H29N3O2/c1-18-23(14-25(31)28-27-20-13-21(30)16-26(2,3)15-20)22-11-7-8-12-24(22)29(18)17-19-9-5-4-6-10-19/h4-13,27H,14-17H2,1-3H3,(H,28,31) |
InChI 键 |
CFQCAGQYDHREOC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)CC(=O)NNC4=CC(=O)CC(C4)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


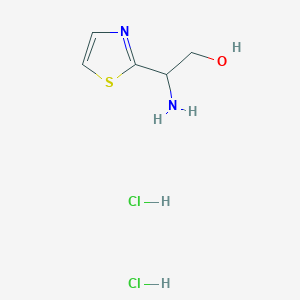
![N-[4-(quinoxalin-2-yl)phenyl]propanamide](/img/structure/B12495662.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(4-methylbenzyl)methanamine](/img/structure/B12495665.png)
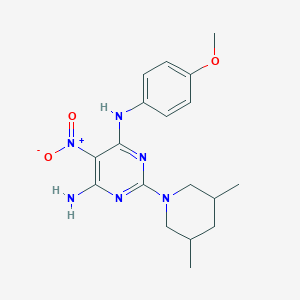
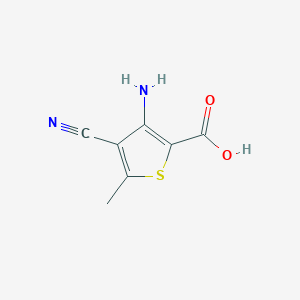
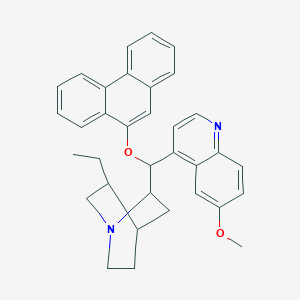
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]glycinamide](/img/structure/B12495691.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B12495717.png)
![(5E)-1-(4-bromophenyl)-5-{1-[(2-methoxybenzyl)amino]ethylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12495725.png)
![N-[(2,2,3,3,7,7,8,8-octamethyl-1,4,6,9-tetraoxa-5lambda~5~-phosphaspiro[4.4]non-5-yl)methyl]-N-(propan-2-yl)propan-2-amine](/img/structure/B12495728.png)
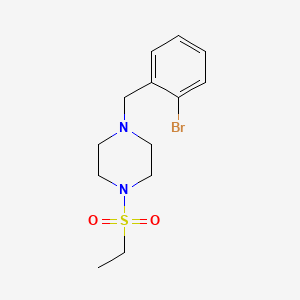
![1,17-Dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12495741.png)
![3,4-dimethoxy-N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B12495748.png)
